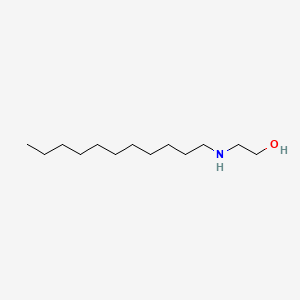
2-(Undecylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Undecylamino)ethanol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to an ethyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Amination of Ethylene Oxide: One common method for preparing 2-(Undecylamino)ethanol involves the reaction of ethylene oxide with undecylamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Hydrolysis of N-(Undecyl)ethanolamine: Another method involves the hydrolysis of N-(undecyl)ethanolamine, which can be achieved using acidic or basic conditions to yield this compound.
Industrial Production Methods:
Batch Reactor Process: In industrial settings, the production of this compound is often carried out in batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. This method allows for the continuous addition of reactants and removal of products, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 2-(Undecylamino)ethanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloro compounds, bromo compounds.
科学的研究の応用
Chemistry:
Surfactant Synthesis: 2-(Undecylamino)ethanol is used as a precursor in the synthesis of surfactants, which are essential in detergents and emulsifiers.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Cell Membrane Studies: Due to its amphiphilic nature, this compound is used in studies related to cell membrane structure and function.
Drug Delivery: It is explored as a component in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Industry:
Cosmetics: It is used in cosmetic formulations for its emulsifying properties.
Textile Industry: Employed as a softening agent in textile processing.
作用機序
Molecular Targets and Pathways:
Surfactant Action: The amphiphilic nature of 2-(Undecylamino)ethanol allows it to interact with both hydrophobic and hydrophilic molecules, reducing surface tension and stabilizing emulsions.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial in its role as a surfactant and in drug delivery systems.
類似化合物との比較
2-(Dodecylamino)ethanol: Similar in structure but with a longer alkyl chain, leading to different surfactant properties.
2-(Decylamino)ethanol: Has a shorter alkyl chain, affecting its solubility and interaction with other molecules.
2-(Octylamino)ethanol: Even shorter alkyl chain, used in different applications due to its distinct physical and chemical properties.
Uniqueness:
Optimal Chain Length: The undecyl chain in 2-(Undecylamino)ethanol provides a balance between hydrophobic and hydrophilic interactions, making it highly effective as a surfactant.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
特性
CAS番号 |
14206-60-1 |
|---|---|
分子式 |
C13H29NO |
分子量 |
215.38 g/mol |
IUPAC名 |
2-(undecylamino)ethanol |
InChI |
InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15/h14-15H,2-13H2,1H3 |
InChIキー |
BZMGMGOJSGJEAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
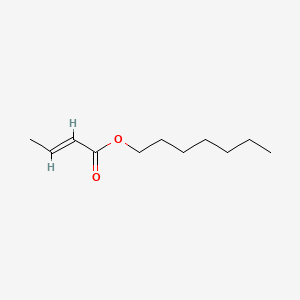
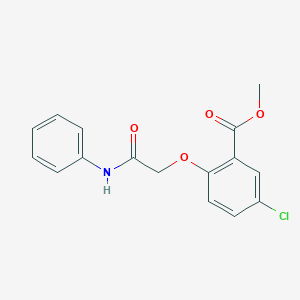




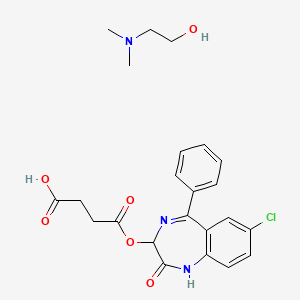

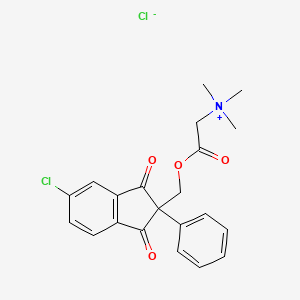
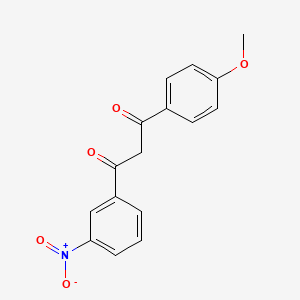
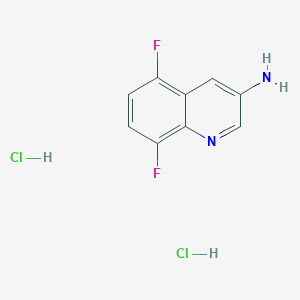
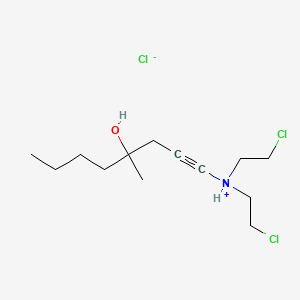
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
